molecular formula C14H11N3O2S B3009928 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 865288-08-0

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3009928
CAS RN: 865288-08-0
M. Wt: 285.32
InChI Key: AMEPRZQOTONOHW-UHFFFAOYSA-N
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Description

The compound "2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and their anticancer properties. Paper describes the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides with antimicrobial and hemolytic activities. These studies suggest that the compound may also exhibit significant biological activities, which could be explored in future research.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from basic precursors such as benzoic acid or its derivatives. For example, in paper , benzoic acid is converted into ethyl benzoate, then to benzohydrazide, and finally to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The target compounds are then obtained by reacting this intermediate with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of a solvent like DMF and a base such as sodium hydride. This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of these compounds can be confirmed using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, as mentioned in paper . The specific arrangement of substituents around the oxadiazole ring can significantly influence the compound's biological activity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the ring. These compounds can participate in various chemical reactions, including further substitution reactions, depending on the functional groups present. The papers provided do not detail specific reactions for the compound , but the methodologies described could be indicative of the types of chemical transformations that might be applicable.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties. For instance, the introduction of halogen atoms or alkyl/aryl groups can affect the compound's lipophilicity and, consequently, its biological activity. The antimicrobial and hemolytic activities of these compounds, as seen in paper , suggest that they could interact with biological membranes, which is partly determined by their physical and chemical characteristics.

Scientific Research Applications

Antimicrobial and Hemolytic Activities

Research has demonstrated that derivatives of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant antimicrobial activities. These compounds were synthesized and tested against various microbial species, showing variable extents of activity relative to reference standards. Moreover, they displayed hemolytic activity, suggesting their potential for further biological screenings and application trials, with some exceptions noted for higher cytotoxicity (Gul et al., 2017).

Antibacterial Agents

A series of derivatives were synthesized and found to possess significant antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents to combat drug-resistant bacterial infections (Ramalingam et al., 2019).

Anticancer Activity

Compounds related to this compound have been evaluated for their anticancer properties. Some derivatives showed considerable cytotoxic results against breast cancer compared to other derivatives, indicating their potential as anticancer agents (Sraa Abu-Melha, 2021).

Anticonvulsant Evaluation

Derivatives of the compound have also been studied for their anticonvulsant activities. These studies have been crucial in understanding the structural requirements for pharmacophore development and evaluating their efficacy in treating convulsions (Nath et al., 2021).

Anti-Salmonella Typhi Activity

Novel derivatives were synthesized and showed significant antibacterial activity against Salmonella typhi, suggesting their potential application in treating infections caused by this pathogen (Salama, 2020).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes, which could be structurally related to this compound, indicates potential applications in electronic devices and materials science (Camurlu & Guven, 2015).

properties

IUPAC Name

2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPRZQOTONOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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